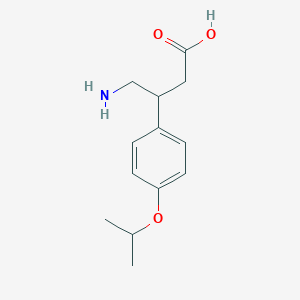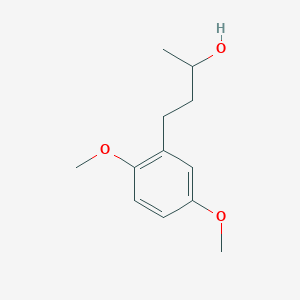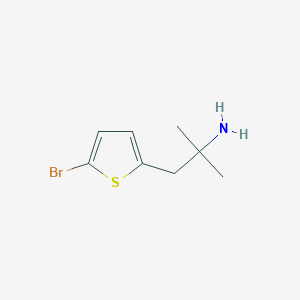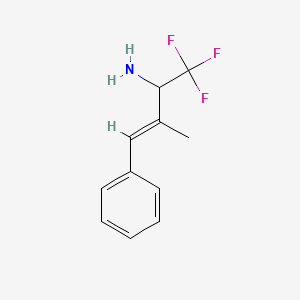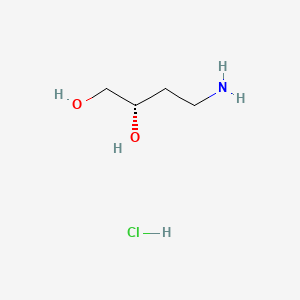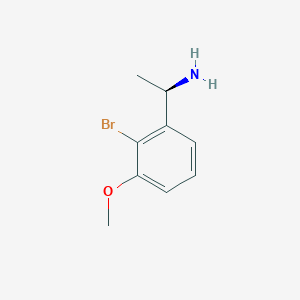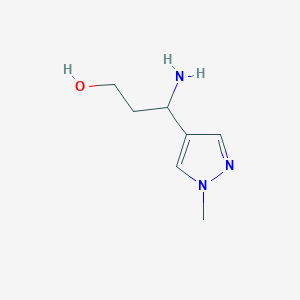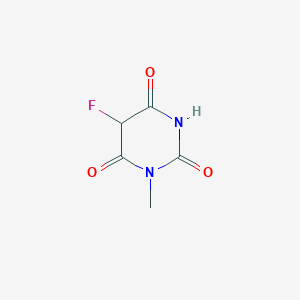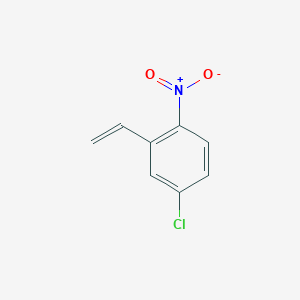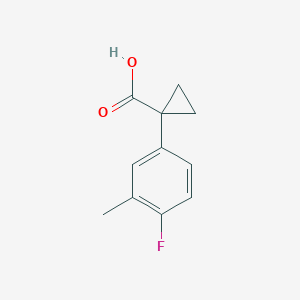
1-(4-Fluoro-3-methylphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring with a carboxylic acid functional group and a 4-fluoro-3-methylphenyl substituent. This structure is of interest due to the unique properties imparted by the strained cyclopropane ring and the electron-withdrawing fluorine atom, which can influence the reactivity and physical properties of the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, a rhodium-catalyzed cyclopropanation method has been used for the stereoselective synthesis of related compounds . Additionally, multi-step synthetic routes involving nucleophilic substitution reactions and ester hydrolysis have been employed to synthesize derivatives of cyclopropane carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions due to its strained ring system and reactive functional groups. These reactions include:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of fluorinated cyclopropane derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by the strained cyclopropane ring and the electron-withdrawing fluorine atom. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(3-Methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Chloro-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(4-Fluoro-3-methylphenyl)cycloprop
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-7-6-8(2-3-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
MUHHTRWBYOBANR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2(CC2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


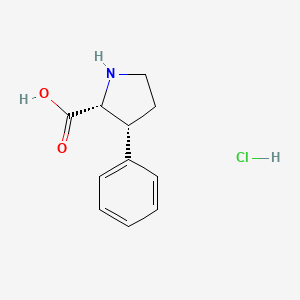
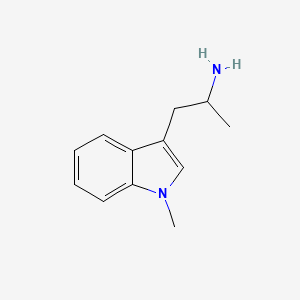
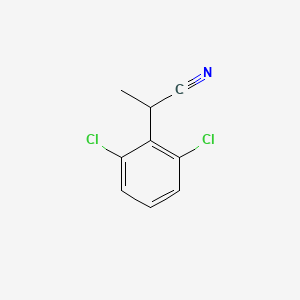
amine](/img/structure/B13610648.png)
